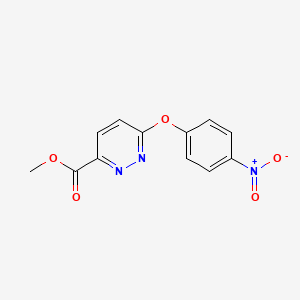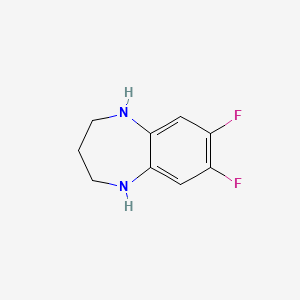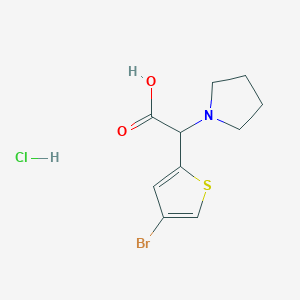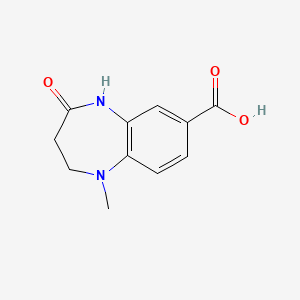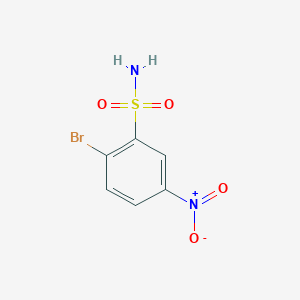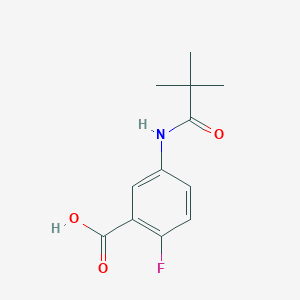
5-(2,2-Dimethylpropanamido)-2-fluorobenzoic acid
説明
The closest compound I found is "5-(2,2-Dimethylpropanamido)-3-methylthiophene-2-carboxylic acid" . It’s a powder with a molecular weight of 241.31 .
Molecular Structure Analysis
The molecular structure of a related compound, “2-chloro-5-[(2,2-dimethylpropanamido)methyl]benzoic acid”, has a molecular formula of C13H16ClNO3 .Physical And Chemical Properties Analysis
The related compound “2-chloro-5-[(2,2-dimethylpropanamido)methyl]benzoic acid” has a molecular weight of 269.72 .科学的研究の応用
Gene Expression and Chemosensitivity
- Gene Expression in Colorectal Cancer and Chemosensitivity to 5-Fluorouracil : A study explored the gene expression in colorectal cancer and its correlation with chemosensitivity to 5-Fluorouracil. The research focused on mRNA analysis of various genes, and the findings suggested that certain mRNA levels could potentially predict the sensitivity of colorectal cancer to 5-Fluorouracil, indicating a regulatory role of specific enzymes and transporters in the cancer's response to the drug (Yoshinare et al., 2003).
Modulation and Enhancement of Therapy
- Biochemical Modulation of 5-Fluorouracil Therapy in Colorectal Carcinoma : A controlled evaluation investigated recent approaches to enhance the activity of 5-Fluorouracil in colorectal carcinoma treatment. The study compared different combinations of drugs with 5-Fluorouracil and evaluated their therapeutic effects, aiming to identify potentially improved therapy options (Buroker et al., 1985).
Predictive Genomic Markers
- Methylenetetrahydrofolate Reductase Gene Polymorphisms and Chemotherapy Response : The study analyzed polymorphisms in the Methylenetetrahydrofolate Reductase gene to assess their potential as genomic predictors for clinical response to fluoropyrimidine-based chemotherapy in colorectal cancer patients. The results indicated that while the gene's genotype might not serve as an independent outcome factor, it could still hold relevance in predicting response to chemotherapy (Marcuello et al., 2006).
Safety and Hazards
特性
IUPAC Name |
5-(2,2-dimethylpropanoylamino)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)11(17)14-7-4-5-9(13)8(6-7)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWGYGNMRYJPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



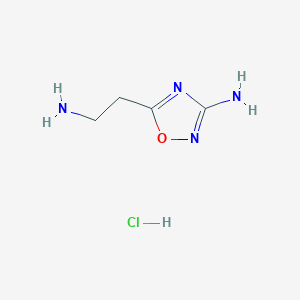
![tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate](/img/structure/B1526090.png)

![2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B1526093.png)
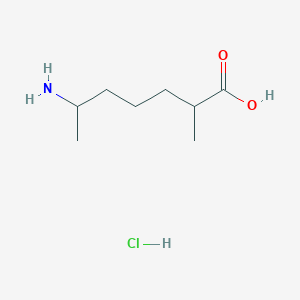
amine](/img/structure/B1526095.png)
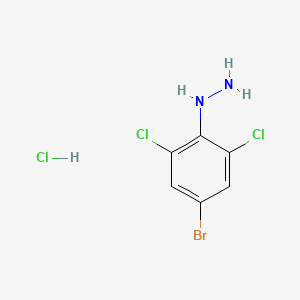
![Methyl[2-methyl-2-(4-methylphenyl)propyl]amine](/img/structure/B1526100.png)
